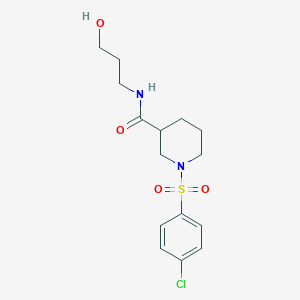
1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide, also known as CP-122,288, is a compound that has been studied for its potential use as a treatment for various neurological disorders. It is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes in the brain. In
作用機序
1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide is a selective antagonist of the NMDA receptor, which is involved in learning and memory processes in the brain. By blocking the NMDA receptor, 1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide can prevent the overactivation of the receptor, which can lead to cell death and damage in the brain. 1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide has also been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation.
Biochemical and Physiological Effects
1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide has been shown to have neuroprotective effects and can prevent cell death in the brain. It has also been shown to reduce inflammation and oxidative stress in the brain. 1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide has been studied for its potential use in treating chronic pain and addiction, as it can modulate the release of neurotransmitters involved in these processes.
実験室実験の利点と制限
1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide is a useful tool for studying the NMDA receptor and its role in various neurological disorders. It has been shown to have neuroprotective effects and can prevent cell death in the brain. However, 1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide has limitations in terms of its selectivity and potency. There are also concerns about the potential side effects of blocking the NMDA receptor, such as cognitive impairment and memory loss.
将来の方向性
There are several future directions for research on 1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide. One area of research is to optimize the synthesis of the compound to increase its yield and purity. Another area of research is to study the potential use of 1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide in treating other neurological disorders, such as traumatic brain injury and stroke. Additionally, there is a need for more studies on the potential side effects of blocking the NMDA receptor, as well as the long-term effects of 1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide use. Finally, there is a need for more research on the mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide, particularly in terms of its effects on neurotransmitter release and signaling pathways in the brain.
Conclusion
1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide is a compound that has been studied for its potential use in treating various neurological disorders. It is a selective antagonist of the NMDA receptor and has been shown to have neuroprotective effects and can prevent cell death in the brain. 1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide has also been studied for its potential use in treating chronic pain and addiction. While there are limitations to the compound's selectivity and potency, there are several future directions for research on 1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide, including optimizing its synthesis, studying its potential use in other neurological disorders, and investigating its mechanism of action.
合成法
The synthesis of 1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide involves several steps. The first step is the reaction of 4-chlorobenzenesulfonyl chloride with 1-methoxypropan-2-amine to form 1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)amine. This intermediate is then reacted with piperidine-3-carboxylic acid to form 1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide. The synthesis of 1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide has been optimized to increase the yield and purity of the compound.
科学的研究の応用
1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects and can prevent cell death in the brain. 1-(4-chlorobenzenesulfonyl)-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide has also been studied for its potential use in treating chronic pain and addiction.
特性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(3-hydroxypropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c16-13-4-6-14(7-5-13)23(21,22)18-9-1-3-12(11-18)15(20)17-8-2-10-19/h4-7,12,19H,1-3,8-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEGZYKINXLGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

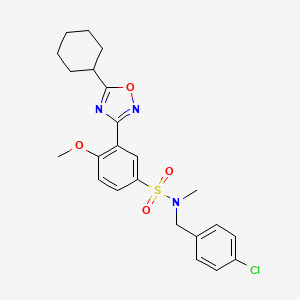
![(E)-N-(2-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-2-oxoethyl)-N-benzyl-3,4-dimethoxybenzenesulfonamide](/img/structure/B7705000.png)
![4-nitro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7705017.png)
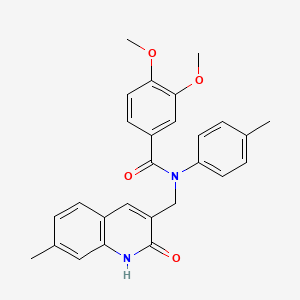


![N-(3-methoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705046.png)
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7705051.png)
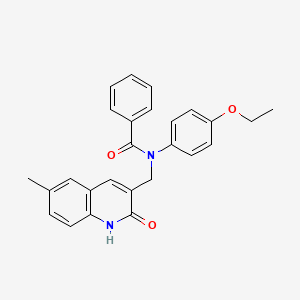
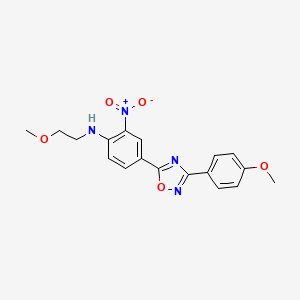
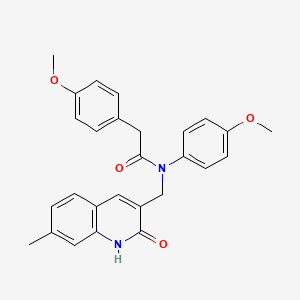
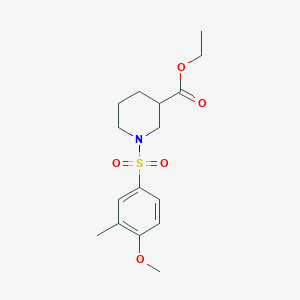
![N-benzyl-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B7705088.png)
![N,4-dimethyl-N-({N'-[(Z)-[4-(propan-2-yl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B7705098.png)